molecular formula C15H19N3 B1361874 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline CAS No. 100949-89-1

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

Cat. No. B1361874
M. Wt: 241.33 g/mol
InChI Key: FRJPYTKAMYVLFY-UHFFFAOYSA-N
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Description

“4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” is a chemical compound with the molecular formula C15H19N3. It has a molecular weight of 241.34 . This compound belongs to the class of quinolines, which are heterocyclic compounds with a wide range of applications in medicinal and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline”, has been a subject of interest in recent years due to their significant biological activities . Various methods have been reported for the synthesis of quinoline derivatives, including microwave-assisted processes, one-pot reactions, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” consists of a quinoline core with a methyl group at the 4-position and a 4-methylpiperazine group at the 2-position . Further topological analysis and reactivity study of similar quinoline derivatives have been reported .

Scientific Research Applications

Anti-Inflammatory Properties

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline has been utilized in the design of ligands for the human histamine H4 receptor (H4R). Notably, certain derivatives, such as 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1 H)-one (VUF 10214, 57) and 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline (VUF 10148, 20), were identified as potent H4R ligands with nanomolar affinities. These compounds, particularly compound 57, demonstrated significant anti-inflammatory properties in vivo, showcasing their potential in inflammation-related therapeutic applications (Smits et al., 2008).

Spectroscopic and Docking Studies

In-depth spectroscopic and computational studies have been performed on compounds including 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. These studies encompassed methods like single-crystal X-ray crystallography, various forms of spectroscopy (FT-IR, NMR, UV-Visible), and Density Functional Theory (DFT) calculations. The molecule's reactive sites for electrophilic and nucleophilic attacks were identified, and molecular docking studies were conducted to elucidate biological activity, particularly in human serum albumin (HSA) binding, providing valuable insights into the compound's interactive dynamics with biomolecules (Murugesan et al., 2021).

Anticancer Activity

Compounds derived from 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline have been evaluated for their anticancer properties. A comparative analysis revealed that certain derivatives with specific heteroaromatic substituents displayed a high level of anticancer activity, highlighting the importance of structural modification on the biological activity of these compounds. These findings are crucial for the ongoing development of anticancer drugs, indicating that the nature of heterocyclic substituents significantly influences the activity and specificity of these compounds (Konovalenko et al., 2022).

Application in Malaria Chemotherapy

A novel derivative, specifically a 4-aminoquinoline derivative, was identified for preclinical development as a potent agent against chloroquine-resistant malaria parasites. The compound exhibited curative activity and was selected based on comprehensive structure-activity relationship (SAR) studies. It also displayed promising in vitro and in vivo activity against experimental malaria models, along with favorable drug-like properties based on ADME (absorption, distribution, metabolism, and excretion) parameters, marking a significant step in malaria chemotherapy (Dola et al., 2016).

Future Directions

The future directions for “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the significant biological activities of quinoline derivatives, there is potential for the development of new pharmaceutical compounds .

properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-12-11-15(18-9-7-17(2)8-10-18)16-14-6-4-3-5-13(12)14/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJPYTKAMYVLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353643
Record name 4-methyl-2-(4-methylpiperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

CAS RN

100949-89-1
Record name 4-methyl-2-(4-methylpiperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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